molecular formula C17H20Cl2N4O3S B4582261 N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4582261
M. Wt: 431.3 g/mol
InChI Key: MZVPNCGSOXWIKR-UHFFFAOYSA-N
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Description

N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring, a piperidine ring, and a dichlorobenzyl group. It is often used in various chemical and biological studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This is followed by the introduction of the dichlorobenzyl group and the piperidine ring. The final step involves the addition of the methylsulfonyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality. Purification steps such as crystallization and chromatography are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often include specific temperature and pH settings .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N3-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and piperidinecarboxamide compounds. These compounds share structural similarities but differ in their functional groups and specific properties.

Uniqueness

N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is unique due to its combination of a pyrazole ring, a piperidine ring, and a dichlorobenzyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O3S/c1-27(25,26)23-8-3-4-12(10-23)17(24)20-16-7-9-22(21-16)11-13-14(18)5-2-6-15(13)19/h2,5-7,9,12H,3-4,8,10-11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVPNCGSOXWIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

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